7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one
Description
7-Chloro-1,6,10-triazatricyclo[63104,12]dodeca-4,6,8(12),10-tetraen-9-one is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
7-chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-6-7-5(3-11-8)1-2-13(7)4-12-9(6)14/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYISBCBKWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=O)C3=C2C1=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one typically involves cyclization reactions. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- 12-chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene
Uniqueness
7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one is unique due to its specific tricyclic structure and the presence of a chlorine atom, which can be a site for further chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
